molecular formula C58H106N6O26 B6363049 Maleimido-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-72-5

Maleimido-PEG(4)-[PEG(4)-OMe]3

Cat. No.: B6363049
CAS No.: 1333154-72-5
M. Wt: 1303.5 g/mol
InChI Key: DXKCRKVTXLFLTG-UHFFFAOYSA-N
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Description

Maleimido-PEG(4)-[PEG(4)-OMe]3 is a heterobifunctional crosslinking reagent designed for facile and stable conjugation between biomolecules. Its core structure features a maleimide group on one end, which reacts specifically with thiol (sulfhydryl) groups on cysteine residues in proteins and peptides at physiological pH (6.5-7.5) to form a stable thioether bond . This reaction is known for its high efficiency and specificity, making it a cornerstone of bioconjugation chemistry. The opposite end of the molecule is a branched tri(monomethoxy-PEG) group, which can impart solubility, stability, and stealth properties to the resulting conjugate. The multi-arm, branched PEG architecture is particularly valuable in material science for creating advanced hydrogel networks. Engineered maleimide-functionalized PEG hydrogels exhibit improved reaction kinetics and cross-linking efficiency compared to other chemistries like acrylate or vinyl sulfone, enabling the formation of well-defined networks with a wider range of tunable mechanical properties (Young’s moduli) . These hydrogels serve as fully synthetic, bioactive matrices for cell encapsulation and in situ delivery, providing a defined alternative to poorly-defined, animal-derived materials like Matrigel . Researchers utilize this "plug-and-play" chemistry to create hydrogels for 3D cell culture, organoid generation, and regenerative medicine applications by incorporating enzyme-cleavable cross-links and cell-adhesion peptides to mimic the extracellular matrix . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H106N6O26/c1-72-24-27-80-40-43-84-36-32-77-21-12-60-52(66)7-17-88-48-58(49-89-18-8-53(67)61-13-22-78-33-37-85-44-41-81-28-25-73-2,50-90-19-9-54(68)62-14-23-79-34-38-86-45-42-82-29-26-74-3)63-55(69)10-16-75-30-35-83-46-47-87-39-31-76-20-11-59-51(65)6-15-64-56(70)4-5-57(64)71/h4-5H,6-50H2,1-3H3,(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKCRKVTXLFLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H106N6O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Maleimido Branched Poly Ethylene Glycol Architectures

Strategies for Multi-Arm Poly(ethylene glycol) Core Synthesis

The foundation of a branched PEG derivative is its multi-arm core, from which the PEG chains extend. The properties of the final molecule are heavily influenced by the nature of this core and the number of arms. Two primary strategies for creating these cores are polymerization from a polyol initiator and the use of pre-formed dendrimers.

A prevalent method for synthesizing multi-arm or star-shaped PEG polymers involves the "core-first" approach, utilizing multifunctional initiators known as polyols. acs.org These polyol initiators contain multiple hydroxyl (-OH) groups that can each initiate the ring-opening polymerization of ethylene (B1197577) oxide (EO). gvchem.comacs.org The number of hydroxyl groups on the initiator molecule directly dictates the number of arms in the final star PEG. jenkemusa.com

Commonly used polyol initiators include simple molecules like glycerol (B35011) (for 3-arm PEGs), pentaerythritol (B129877) (for 4-arm PEGs), and dipentaerythritol (B87275) (for 6-arm PEGs). jenkemusa.comjenkemusa.com For more complex architectures with a higher number of arms, hyperbranched polyglycerols can be employed as macroinitiators. acs.org The polymerization is typically an anionic ring-opening polymerization, where the hydroxyl groups of the polyol are deprotonated by a strong base, such as potassium hydroxide (B78521), to form alkoxides. acs.orgebrary.net These alkoxides then act as nucleophiles, attacking ethylene oxide monomers to propagate the PEG chains. acs.org

The process allows for the creation of various multi-arm PEG-hydroxyl compounds, which serve as the precursor for subsequent functionalization. google.com The choice of initiator and the control of polymerization conditions are crucial for determining the final molecular weight and the uniformity of the arm lengths. gvchem.com

Table 1: Common Polyol Initiators for Multi-Arm PEG Synthesis
Polyol InitiatorCore StructureResulting Number of PEG ArmsReference
GlycerolC3H8O33 jenkemusa.comjenkemusa.com
PentaerythritolC(CH2OH)44 jenkemusa.comjenkemusa.comjenkemusa.com
DipentaerythritolO(CH2C(CH2OH)3)26 jenkemusa.comjenkemusa.com
HexaglycerolBranched Polyglycerol8 jenkemusa.comjenkemusa.com
TripentaerythritolC(CH2OCH2C(CH2OH)3)38 jenkemusa.comjenkemusa.com
Hyperbranched PolyglycerolHighly Branched Polyglycerol26-55 (Variable) acs.org

An alternative strategy for creating well-defined, highly branched structures involves using dendrimers as the core. nih.govresearchgate.net Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups. nih.gov In this "grafting-to" approach, pre-synthesized PEG chains are attached to the surface of a dendrimer core.

Polyamidoamine (PAMAM) dendrimers are a common choice for this application. nih.govacs.org The synthesis involves activating the terminal groups of the dendrimer and reacting them with functionalized PEG chains. researchgate.net For instance, PEG chains can be modified with an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amine groups on the surface of a PAMAM dendrimer to form stable amide bonds. acs.org This method allows for the precise attachment of multiple PEG chains, creating a PEGylated dendrimer architecture. nih.gov The size and generation of the dendrimer core determine the number of PEG arms that can be grafted. nih.gov This approach offers exceptional control over the final structure due to the defined nature of both the dendrimer core and the PEG chains being attached. researchgate.net

Precision Functionalization of Poly(ethylene glycol) Arms with Maleimide (B117702)

Once the multi-arm PEG-hydroxyl core is synthesized, the terminal hydroxyl groups must be converted into reactive maleimide groups. This functionalization is a critical step that enables the subsequent conjugation of the PEG structure to thiol-containing molecules. precisepeg.comnanocs.net

Post-polymerization modification is the standard method for introducing maleimide groups onto the termini of PEG arms. researchgate.net This involves a chemical reaction to convert the end-group functionality after the polymer has been formed. A common strategy involves a two-step process where the terminal hydroxyl groups of the multi-arm PEG are first activated. google.com This can be achieved by reacting the PEG-hydroxyl with p-toluenesulfonyl chloride (TsCl) in the presence of a base, converting the hydroxyl into a tosylate, which is a good leaving group. google.com Subsequently, this activated intermediate is reacted with a maleimide-containing nucleophile, such as the potassium salt of maleimide, to yield the final maleimide-terminated PEG. google.com

Another direct, one-pot method utilizes reagents like p-maleimidophenyl isocyanate (PMPI). researchgate.netrsc.org This reagent reacts directly with the hydroxyl groups at the polymer ends to form a stable N-aryl maleimide group, offering a more streamlined synthesis. rsc.org These techniques are versatile and can be applied to various PEG architectures, including linear and multi-arm structures. researchgate.net

Table 2: Post-Polymerization Methods for Maleimide Functionalization
MethodReagentsKey FeaturesReference
Two-Step Tosylation1. p-Toluenesulfonyl chloride (TsCl), Base (e.g., TEA) 2. Potassium maleimideMulti-step but uses common reagents. The tosylated PEG is a stable intermediate. google.com
One-Pot Isocyanate Reactionp-Maleimidophenyl isocyanate (PMPI)Direct conversion of hydroxyl to N-aryl maleimide in a single step. researchgate.netrsc.org
NHS Ester Coupling1. Activation of terminal acid with NHS 2. Reaction with amine-maleimide linkerUsed for PEG-COOH precursors; forms a stable amide bond. researchgate.net

Achieving high efficiency and stability in maleimide functionalization is crucial for the compound's intended applications. The reactivity of the maleimide group is pH-dependent; the reaction with thiols proceeds most efficiently and selectively at a pH range of 6.5-7.5. nanocs.netprecisepeg.com Above pH 7.5, competitive reaction with primary amines can occur, while below pH 6.5, the reaction rate slows considerably. precisepeg.comnih.gov Therefore, careful control of pH during conjugation is essential. nih.gov

The stoichiometric ratio of the maleimide reagent to the PEG hydroxyl groups during synthesis is also a key parameter to optimize. uu.nl An excess of the maleimide reagent is often used to drive the reaction to completion and ensure high end-group fidelity. uu.nl Furthermore, the stability of the resulting maleimide-thiol linkage can be a concern, as the standard thiosuccinimide product can undergo a retro-Michael reaction, leading to de-conjugation. aacrjournals.orgnih.gov To address this, self-stabilizing maleimides have been developed. These molecules are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, open-ring structure that prevents the reverse reaction and ensures a permanent linkage. aacrjournals.org

Controlled Polymerization Techniques for Defined Architecture

To create well-defined PEG architectures with low polydispersity (i.e., uniform arm lengths), controlled polymerization techniques are increasingly employed. rsc.org Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization provide excellent control over molecular weight and molecular weight distribution (ĐM or PDI). rsc.orgresearchgate.net

These techniques can be used to synthesize block copolymers where one block is PEG. For example, a heterofunctional PEG macroinitiator, containing initiating sites for two different types of polymerization, can be used to grow different polymer blocks from each end of a central PEG chain. acs.org While often applied to linear polymers, the principles of controlled polymerization can be extended to multi-arm structures by using a multi-functional initiator compatible with these techniques. researchgate.net For instance, the homopolymerization of PEG diacrylate via RAFT has been shown to produce water-soluble hyperbranched polymers without gelation, demonstrating a method for creating controlled, complex PEG-based structures. rsc.org More recently, catalytically controlled ring-opening polymerization has been reported as a method to produce well-defined, degradable PEG-like polyesters with low dispersity (ĐM < 1.2). acs.org Such techniques are vital for producing high-precision architectures like Maleimido-PEG(4)-[PEG(4)-OMe]3, where uniformity is key to predictable performance.

Reversible Deactivation Radical Polymerization (RDRP) Strategies

The synthesis of well-defined, complex polymer architectures such as this compound relies on controlled polymerization techniques. Reversible Deactivation Radical Polymerization (RDRP) methods are particularly well-suited for this purpose, offering precise control over molecular weight, architecture, and low polydispersity. nih.govacs.org Two of the most powerful RDRP techniques for constructing such structures are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). nih.govacs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile RDRP technique that allows for the synthesis of polymers with complex architectures and a high degree of end-group functionality. nih.gov The controlling agents in RAFT are typically thiocarbonylthio compounds, which mediate the polymerization via a degenerative chain transfer process. nih.gov For the synthesis of a maleimido-branched PEG, a multi-functional RAFT chain transfer agent (CTA) can be employed as a core from which the PEG arms are grown. nih.gov For instance, a tetra-functionalized trithiocarbonate (B1256668) CTA can be used to initiate the polymerization of a PEG-based monomer, such as poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA). acs.orgCurrent time information in Bangalore, IN. This "grafting from" approach allows for the simultaneous growth of multiple polymer chains from a central core, leading to a star-shaped architecture. nih.gov

The maleimide functionality can be introduced in several ways. One common strategy involves the use of a furan-protected maleimide-functionalized initiator or CTA. nih.govresearchgate.net The furan (B31954) protection is stable during the polymerization and can be removed afterward by a retro-Diels-Alder reaction, typically by heating, to reveal the reactive maleimide group. nih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful RDRP method that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. nih.govacs.org This allows for the controlled growth of polymer chains. To synthesize a branched PEG architecture, a multi-functional initiator with several initiating sites (e.g., alkyl halide groups) is used. nih.gov For example, a core molecule with multiple 2-bromoisobutyrate groups can initiate the polymerization of PEG acrylate or methacrylate (B99206) monomers. nih.gov

Similar to RAFT, the maleimide group can be incorporated by using a maleimide-containing initiator, or by post-polymerization modification of the chain ends. acs.org For instance, polymers with terminal bromine atoms from the ATRP process can be converted to azide (B81097) groups and then "clicked" to an alkyne-functionalized maleimide. nih.gov Alternatively, a "grafting to" approach can be envisioned where pre-synthesized PEG chains with a reactive end-group are attached to a multi-functional core that already contains the maleimide group. acs.org

RDRP MethodInitiator/CTA ExampleMonomer ExampleMaleimide IntroductionKey Advantages
RAFT Tetra-functional trithiocarbonatePoly(ethylene glycol) methyl ether acrylate (PEGA)Furan-protected maleimide initiator/CTA; Post-polymerization modificationHigh tolerance to functional groups; Wide range of applicable monomers
ATRP Multi-functional 2-bromoisobutyratePoly(ethylene glycol) acrylateMaleimide-containing initiator; Post-polymerization "click" chemistryWell-controlled polymerization; Low polydispersity

Impact of Reaction Conditions on Functionalization Efficiency and Purity

The success of synthesizing a high-purity, well-defined molecule like this compound is critically dependent on the precise control of reaction conditions during both the polymerization and the final functionalization steps.

Polymerization Conditions:

For both RAFT and ATRP, the ratio of monomer to initiator (or CTA) and the reaction time are crucial for controlling the length of the PEG arms. nih.gov The temperature also plays a significant role; it affects the polymerization rate and can influence side reactions. In ATRP, the choice of ligand for the copper catalyst is critical for controlling the polymerization kinetics and minimizing termination reactions. google.com For RAFT, the selection of the appropriate CTA is vital for ensuring controlled polymerization of the specific monomer. nih.gov

Maleimide Functionalization Conditions:

The introduction of the maleimide group is a critical step that can be prone to side reactions if not carefully controlled. The maleimide group is susceptible to hydrolysis, especially at neutral to high pH. nih.gov Therefore, the reaction conditions for maleimide conjugation or deprotection must be optimized.

For the deprotection of a furan-protected maleimide, the temperature and reaction time of the retro-Diels-Alder reaction must be carefully controlled to ensure complete deprotection without degrading the polymer. nih.gov

When introducing the maleimide group via reaction with a thiol (Michael addition), the pH is a critical parameter. The reaction is most efficient at a pH range of 6.5-7.5. acs.org At higher pH values, the risk of maleimide ring hydrolysis increases, leading to impurities. nih.gov The stoichiometry of the reactants is also important to ensure complete functionalization of the desired chain end without introducing excess reagents that would need to be removed later.

ParameterImpact on Functionalization and PurityOptimized Conditions (General)
pH (for thiol-maleimide reaction) High pH leads to maleimide hydrolysis; Low pH slows down the reaction.6.5 - 7.5
Temperature (for polymerization) Affects polymerization rate and side reactions.Monomer and catalyst dependent, typically 60-110 °C for ATRP.
Temperature (for deprotection) Incomplete deprotection at low temperatures; potential for degradation at high temperatures.Typically >90 °C for retro-Diels-Alder.
Stoichiometry Affects the degree of functionalization and can lead to impurities from unreacted reagents.Slight excess of the functionalizing agent may be used, followed by purification.
Solvent Can influence reaction rates and solubility of reactants and products.Anhydrous solvents are often required to prevent side reactions.

Purification Strategies for High-Purity Maleimido-Branched Poly(ethylene glycol)

The purification of well-defined, multi-arm PEG structures like this compound is a significant challenge due to the potential for a complex mixture of products, including incompletely functionalized polymers, polymers with incorrect arm numbers, and residual reagents. researchgate.netnih.gov A multi-step purification strategy is often necessary to achieve the high purity required for many applications.

Size Exclusion Chromatography (SEC):

SEC is a powerful technique for separating molecules based on their hydrodynamic volume. nih.gov It is particularly useful for removing unreacted monomers, initiators, and smaller polymer chains from the desired branched product. nih.gov By selecting a column with an appropriate pore size, it is possible to achieve good separation between the high molecular weight branched PEG and smaller impurities. nih.gov

Ion Exchange Chromatography (IEX):

IEX can be a highly effective method for purifying PEG derivatives, especially when there are differences in charge between the desired product and impurities. google.com For example, if the synthesis involves intermediates with charged groups, IEX can be used to separate these from the final, neutral product. google.com Conversely, if the final product has a charge that impurities lack, IEX can be used to isolate it.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Precipitation/Recrystallization:

Precipitation is a common and straightforward method for the initial purification of polymers. This involves dissolving the crude product in a good solvent and then adding a non-solvent to precipitate the polymer, leaving smaller impurities in solution. For example, dissolving the PEG derivative in dichloromethane (B109758) and precipitating with cold diethyl ether is a common procedure. google.com

Dialysis:

For larger polymer conjugates, dialysis can be used to remove small molecule impurities, such as unreacted reagents and salts. nih.gov The crude polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a suitable solvent.

Purification TechniquePrinciple of SeparationTypical Impurities Removed
Size Exclusion Chromatography (SEC) Hydrodynamic volumeUnreacted monomers, initiators, smaller polymer chains
Ion Exchange Chromatography (IEX) ChargeCharged intermediates, by-products with different charge states
Reversed-Phase HPLC (RP-HPLC) HydrophobicityIncompletely functionalized polymers, hydrolyzed by-products
Precipitation/Recrystallization Solubility differencesSmall molecule reagents, initiators
Dialysis Size exclusion through a semi-permeable membraneSmall molecule impurities, salts

Reactivity and Bioconjugation Chemistry of Maleimido Branched Poly Ethylene Glycol

Mechanism and Kinetics of Maleimide-Thiol Michael Addition

The predominant reaction of the maleimide (B117702) moiety is the Michael addition with a thiol group, typically from a cysteine residue on a protein or peptide. This reaction is highly efficient and forms a stable covalent thioether bond, making it a favored method for bioconjugation.

The maleimide-thiol reaction is renowned for its high degree of chemoselectivity. Under controlled pH conditions, the maleimide group reacts almost exclusively with sulfhydryl (thiol) groups in the presence of other nucleophilic functional groups commonly found in biomolecules, such as amines. vectorlabs.comaxispharm.com This specificity is attributed to the soft nature of the thiol nucleophile, which preferentially attacks the soft electrophilic carbon-carbon double bond of the maleimide ring.

At a neutral pH of around 7.0, the rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com This significant rate difference allows for the selective labeling of cysteine residues on proteins, even in the presence of numerous lysine residues with their primary amine side chains. vectorlabs.combachem.com This high specificity has led to the widespread use of maleimide-functionalized PEGs in creating well-defined antibody-drug conjugates (ADCs), PEGylated proteins, and other functionalized biomaterials. researchgate.net

However, it is important to note that certain side reactions can occur. For instance, with an unprotected N-terminal cysteine, a thiazine rearrangement can take place after the initial conjugation, leading to a structural rearrangement of the product. bachem.com

The efficiency and rate of the maleimide-thiol Michael addition are significantly influenced by the pH of the reaction medium. The reaction proceeds most efficiently within a pH range of 6.5 to 7.5. vectorlabs.comiris-biotech.de Below this range, the concentration of the reactive thiolate anion (S-) is low, as the thiol group (-SH) remains protonated, leading to a slower reaction rate.

Conversely, at a pH above 7.5, the reaction with primary amines, such as the side chain of lysine, becomes more competitive. vectorlabs.com This is because the amine groups become deprotonated and thus more nucleophilic at higher pH values. Furthermore, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. vectorlabs.comuu.nl Therefore, maintaining the pH within the optimal 6.5-7.5 range is crucial for achieving high yields and specificity in thiol-selective conjugation. tocris.com

The choice of solvent also plays a role in the reaction kinetics. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can facilitate the reaction, often proceeding without the need for a catalyst, as they can help to form the reactive thiolate ion. vectorlabs.comrsc.org In aqueous buffers, the reaction is typically rapid and completes within minutes at room temperature. iris-biotech.deuu.nl

Table 1: Influence of pH on Maleimide-Thiol Conjugation

pH Range Primary Reactive Species Reaction Efficiency with Thiols Competing Reactions
< 6.5 Thiol (R-SH) Slower reaction rate Minimal
6.5 - 7.5 Thiolate (R-S⁻) Optimal, rapid reaction Minimal amine reactivity
> 7.5 Thiolate (R-S⁻) & Amine (R-NH₂) Efficient, but less specific Increased reaction with amines, maleimide hydrolysis

Orthogonal Reactivity Profiles for Multi-Functional Conjugation

The versatility of the maleimide group extends beyond its reaction with thiols. Its ability to participate in other types of chemical reactions, which are non-interfering with the thiol-Michael addition under specific conditions, allows for the creation of multi-functional conjugates. This "orthogonal" reactivity is a powerful strategy in advanced bioconjugation and materials science.

The carbon-carbon double bond within the maleimide ring can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. researchgate.net This reaction typically involves a conjugated diene, such as a furan (B31954), cyclopentadiene, or anthracene derivative. researchgate.netmdpi.comrug.nl The Diels-Alder reaction is a powerful tool for forming six-membered rings and is known for its high stereospecificity. pearson.com

The reaction between a furan-containing molecule and a maleimide-functionalized PEG, for instance, can proceed efficiently, sometimes even without a catalyst or solvent. mdpi.com The temperature can influence the outcome of the reaction; at lower temperatures (e.g., 25°C), the kinetically favored endo isomer is often the major product, while at higher temperatures (e.g., 90°C), the reaction can become thermodynamically controlled, favoring the more stable exo isomer. pearson.com This thermal reversibility in some Diels-Alder pairs allows for the creation of thermoresponsive materials. rsc.org

The maleimide-thiol conjugation is considered a "click" reaction due to its high efficiency, specificity, and mild reaction conditions. researchgate.net This allows for its seamless integration with other orthogonal click chemistry reactions to create complex, multi-functional architectures. A prime example is its combination with the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). rsc.orguzh.ch

For a molecule containing both a maleimide and an azide (B81097) group, it is possible to first perform the rapid maleimide-thiol conjugation, followed by the azide-alkyne reaction with a separate molecule containing a terminal alkyne. uzh.ch This sequential, orthogonal approach enables the site-specific attachment of two different molecules to a central scaffold. Similarly, the thiol-maleimide reaction can be used in conjunction with thiol-norbornene photochemistry, where the maleimide provides a thermally controlled conjugation handle and the norbornene allows for photo-initiated ligation.

Table 2: Orthogonal Reactivity of the Maleimide Group

Reaction Type Reactive Partner Key Features
Michael Addition Thiol Highly selective, rapid at neutral pH, forms stable thioether bond.
Diels-Alder Cycloaddition Conjugated Diene (e.g., Furan) Forms a six-membered ring, can be thermally reversible, allows for creation of thermoresponsive materials. mdpi.comrsc.org
Azide-Alkyne Cycloaddition (Used in combination) Orthogonal to maleimide-thiol reaction, allowing for sequential or simultaneous dual functionalization. uzh.ch

Stability Considerations of Maleimide Moieties in Aqueous Solutions and Storage

While maleimide-based conjugates are widely used, it is crucial to understand the stability limitations of both the maleimide group itself and the resulting thioether linkage. These factors can impact the storage of reagents and the long-term stability of the final bioconjugate.

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. vectorlabs.comuu.nl This ring-opening reaction forms a maleamic acid derivative that is no longer reactive with thiols. vectorlabs.com Therefore, aqueous solutions of maleimide-functionalized compounds should be prepared fresh and used promptly, and storage in aqueous buffers is generally not recommended. vectorlabs.com For long-term storage, maleimide-containing products should be kept at -20°C as a solid. vectorlabs.comaxispharm.com If a solution is necessary, anhydrous, biocompatible organic solvents like DMSO or DMF are preferred. vectorlabs.comaxispharm.com

The thiosuccinimide product of the maleimide-thiol reaction, while generally stable, can undergo a retro-Michael reaction, leading to cleavage of the thioether bond. axispharm.comnih.gov This reversibility can be a concern in vivo, where the presence of other thiols, such as glutathione (B108866), can lead to an exchange reaction and loss of the conjugated payload. nih.govessex.ac.uk

To address this instability, strategies have been developed to create a more permanent linkage. One effective method is the hydrolysis of the thiosuccinimide ring after conjugation. acs.orgnih.gov The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to thiol exchange. acs.orgnih.gov The rate of this stabilizing hydrolysis can be accelerated by modifying the structure of the maleimide. acs.orgcreativepegworks.com

Table 3: Stability and Storage Recommendations for Maleimide Compounds

Condition Issue Recommendation
Aqueous Solution (pH > 7.5) Maleimide ring hydrolysis Prepare solutions fresh, maintain pH between 6.5-7.5 during reaction. vectorlabs.comuu.nl
Long-term Storage Hydrolysis and degradation Store as a solid at -20°C. If in solution, use dry, aprotic solvents like DMSO or DMF. vectorlabs.comaxispharm.com
In Vivo Environment Retro-Michael reaction/thiol exchange Consider post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether. acs.orgnih.gov

Advanced Analytical Characterization of Maleimido Branched Poly Ethylene Glycol

Spectroscopic Methods for Structural Elucidation and Functional Group Quantification

Spectroscopic techniques are indispensable for confirming the covalent structure and quantifying the key functional groups of Maleimido-PEG(4)-[PEG(4)-OMe]3. These methods provide detailed information at the molecular level, ensuring the correct chemical composition and the presence of the desired reactive moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure and End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is a cornerstone technique for the structural verification of this compound. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule, allowing for the identification and quantification of its constituent parts.

The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The protons of the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) typically appear as a prominent singlet or a complex multiplet in the region of 3.5-3.7 ppm. The methoxy (B1213986) (-OCH₃) protons of the three PEG(4)-OMe arms are observed as a distinct singlet around 3.38 ppm. A key diagnostic signal for the successful incorporation of the maleimide (B117702) group is the appearance of a singlet at approximately 6.7-6.9 ppm, which corresponds to the two vinyl protons of the maleimide ring. researchgate.net The methylene (B1212753) protons adjacent to the maleimide group and the ester/amide linkage also show characteristic chemical shifts that confirm the covalent attachment of the functional group to the PEG backbone.

The degree of maleimide functionalization can be accurately determined by comparing the integration of the maleimide vinyl proton signal to the integration of a known number of protons in the PEG backbone, such as the methoxy protons. nih.gov This quantitative analysis is crucial for ensuring the reactivity and stoichiometry of the molecule in subsequent conjugation reactions.

Table 1: Representative ¹H NMR Chemical Shifts for Maleimido-Branched PEG Derivatives

Functional GroupChemical Shift (δ, ppm)Multiplicity
Maleimide (-CH=CH-)6.7 - 6.9Singlet
PEG backbone (-CH₂CH₂O-)3.5 - 3.7Multiplet/Singlet
Methoxy (-OCH₃)~3.38Singlet
Methylene adjacent to ester/amide3.8 - 4.2Multiplet

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the PEG derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the presence of specific functional groups within the this compound molecule. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the FTIR spectrum will prominently feature a strong, broad absorption band around 1100 cm⁻¹, which is characteristic of the C-O-C ether stretching of the polyethylene (B3416737) glycol backbone. The presence of the maleimide group is confirmed by several key peaks. A strong absorption band in the region of 1700-1780 cm⁻¹ corresponds to the symmetric and asymmetric C=O stretching of the imide carbonyl groups. Additionally, a peak around 830 cm⁻¹ can be attributed to the =C-H bending of the maleimide ring. The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting PEG-alcohol confirms the successful functionalization of the terminal hydroxyl group.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C-O-C (PEG backbone)~1100Ether stretch
C=O (Maleimide)1700 - 1780Imide carbonyl stretch
C-N (Maleimide)1340 - 1390Imide stretch
=C-H (Maleimide)~830Alkene C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Quantification (e.g., Ellman's Reagent-Based Assays)

While the PEG backbone does not absorb light in the ultraviolet-visible (UV-Vis) range, the maleimide group can be quantified using indirect UV-Vis spectroscopic methods. A widely used and reliable method is the Ellman's reagent-based assay. broadpharm.comacs.orgnih.gov This assay is based on the reaction of the maleimide group with a known excess of a thiol-containing compound, such as L-cysteine or glutathione (B108866) (GSH). cellmosaic.com

The procedure involves incubating the this compound sample with a precise concentration of the thiol reagent. The maleimide group reacts quantitatively with the thiol via a Michael addition reaction. After the reaction is complete, the remaining unreacted thiol is quantified by adding Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. broadpharm.com The concentration of the unreacted thiol is determined by measuring the absorbance at this wavelength and using the Beer-Lambert law. The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added. aatbio.com

Table 3: Principle of Maleimide Quantification using Ellman's Reagent-Based Assay

StepDescriptionMeasurement
1A known excess of a thiol-containing compound (e.g., L-cysteine) is added to the Maleimido-PEG sample.-
2The maleimide groups react with the thiol groups.-
3Ellman's reagent (DTNB) is added to the reaction mixture.-
4DTNB reacts with the unreacted thiol to produce TNB.Absorbance at 412 nm
5The concentration of unreacted thiol is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). cellmosaic.com-
6The concentration of maleimide is determined by the difference between the initial and unreacted thiol concentrations.-

Chromatographic Techniques for Purity Assessment and Heterogeneity Analysis

Chromatographic methods are essential for evaluating the purity, molecular weight distribution, and presence of any impurities or reaction byproducts in the this compound sample. These techniques separate the components of a mixture based on their physical and chemical properties.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Polydispersity

Size Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution and polydispersity index (PDI) of polymeric materials like this compound. chromatographyonline.com SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

For branched polymers, conventional SEC with a single concentration detector (such as a refractive index detector) can be misleading for molecular weight determination. This is because branched polymers have a more compact structure and a smaller hydrodynamic volume compared to linear polymers of the same molecular weight. nih.gov Therefore, using linear PEG standards for calibration can lead to an underestimation of the molecular weight of the branched molecule.

To overcome this limitation, SEC is often coupled with a multi-angle light scattering (MALS) detector. wyatt.com SEC-MALS is an absolute technique that can determine the molar mass of the eluting species directly, without the need for column calibration with standards of a similar conformation. amazonaws.com The MALS detector measures the intensity of light scattered by the polymer molecules at various angles, which is directly proportional to the molar mass and concentration. This allows for an accurate determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the PDI (Mw/Mn) of the branched PEG.

Table 4: Illustrative SEC-MALS Data for a Branched PEG Derivative

ParameterDescriptionTypical Value
M wWeight-average molecular weightVaries (e.g., ~2000 Da)
M nNumber-average molecular weightVaries (e.g., ~1900 Da)
PDI (M w/Mn ) Polydispersity Index< 1.10
R gRadius of gyrationVaries (e.g., 1-2 nm)

High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) for Impurity Profiling and Reaction Intermediates

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of this compound and to detect and quantify any process-related impurities or reaction intermediates. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

HPLC can effectively separate the target compound from impurities such as unreacted starting materials, hydrolysis products of the maleimide group (which opens the ring to form a maleamic acid), and other side products. nih.gov The use of detectors such as UV-Vis (for chromophoric impurities), charged aerosol detectors (CAD), or evaporative light scattering detectors (ELSD) allows for the detection of non-chromophoric species like PEG-related impurities. chromatographyonline.com

For highly complex samples, two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power. nih.govnih.gov In 2D-LC, a fraction from the first dimension of separation (e.g., SEC) can be automatically transferred to a second dimension with a different separation mechanism (e.g., RP-HPLC). chromatographyonline.com This powerful technique can resolve co-eluting impurities and provide a detailed impurity profile of the branched PEG-maleimide, which is crucial for quality control. nih.govacs.org

Table 5: Hypothetical Impurity Profile of this compound by RP-HPLC

Peak IDRetention Time (min)Tentative IdentificationArea (%)
15.2Hydrolyzed Maleimide-PEG1.5
28.7This compound 98.0
310.1Unreacted PEG starting material0.5

Mass Spectrometry Approaches for Molecular Characterization

Mass spectrometry (MS) is a cornerstone technique for the detailed molecular characterization of synthetic polymers like this compound. It provides precise information on molecular weight, structure, and purity. However, the analysis of polymers, especially those with high molecular weights and polydispersity, presents unique challenges such as complex spectra resulting from multiple charge states. pharmtech.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing large, non-volatile molecules like polyethylene glycols (PEGs). pharmtech.commdpi.com In ESI-MS, the polymer solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions with multiple charges. pharmtech.com These multiply charged ions allow for the analysis of high molecular weight species within the typical mass-to-charge (m/z) range of mass spectrometers. soton.ac.uk

For a branched PEG derivative such as this compound, ESI-MS can confirm its molecular identity by matching the observed m/z values to the theoretical values for various charge states and adducts (e.g., with H+, Na+, K+, NH4+). The resulting spectrum typically shows a distribution of peaks, each corresponding to the same polymer molecule with a different number of charges. pharmtech.com The complexity of these spectra increases with the molecular weight and polydispersity of the polymer. pharmtech.comrsc.org

Table 1: Illustrative ESI-MS Data for a Maleimido-Branched PEG This table presents hypothetical data for illustrative purposes.

Observed m/z Charge State (z) Adduct Ion Calculated Molecular Weight (Da)
1100.5 2 [M+2Na]²+ 2179.0
1459.0 3 [M+3H]³+ 4374.0

Charge-Reduction Mass Spectrometry (CRMS) for High Molecular Weight Species

While ESI-MS is powerful, the multiple charging phenomenon can lead to highly convoluted spectra for large or polydisperse polymers, making data interpretation difficult. pharmtech.comresearchgate.net Charge-Reduction Mass Spectrometry (CRMS) is an advanced technique developed to overcome this challenge. acs.orgnih.gov CRMS involves gas-phase reactions between the multiply charged polymer ions and a charge-reducing agent, such as a neutral gaseous base. pharmtech.com This process strips charges from the polymer ions, simplifying the complex charge state distribution down to a few, or even a single, charge state. pharmtech.comresearchgate.net

This simplification dramatically reduces spectral overlap and allows for a more straightforward determination of the molecular weight and polydispersity of high molecular weight species like multi-arm PEGs. pharmtech.comacs.org CRMS, often coupled with liquid chromatography (2D-LC), has been successfully utilized to characterize high molecular weight (e.g., 40 kDa) multi-arm PEG-maleimide polymers, enabling the sensitive detection of impurities and reaction intermediates. acs.orgnih.gov

Rheological and Mechanical Characterization of Resultant Polymeric Networks

The maleimide group on the branched PEG enables the formation of crosslinked polymeric networks, typically hydrogels, through reactions like Michael-type addition with thiol-containing molecules. nih.gov The bulk properties of these resultant networks are critical for their intended applications and are characterized using rheological and mechanical methods.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Curing Kinetics

Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic properties of materials like hydrogels. tainstruments.com It applies an oscillatory strain to the sample and measures the resulting stress. This allows for the determination of the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated). nih.govresearchgate.net

For hydrogels formed from this compound, DMA can be used to:

Characterize Viscoelasticity: By performing a frequency sweep, one can observe how G' and G'' change with the frequency of the applied strain. For a crosslinked gel, G' is typically higher than G'' and relatively independent of frequency, indicating a predominantly elastic, solid-like behavior. nih.govmdpi.com

Monitor Curing Kinetics: By monitoring G' and G'' over time as the crosslinking reaction proceeds, DMA can track the curing process in real-time. polymerinnovationblog.com The increase in G' signifies the formation of the network structure. mdpi.com

Table 2: Representative DMA Data for a Curing PEG Hydrogel This table presents hypothetical data for illustrative purposes.

Curing Time (min) Frequency (Hz) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Tan Delta (G''/G')
1 1 50 150 3.0
5 1 800 200 0.25
10 1 5500 150 0.027

Measurement of Gelation Kinetics and Crosslink Density

The formation of a hydrogel is marked by the "gel point," the transition from a liquid-like to a solid-like state. Rheological measurements are the primary method for determining this critical point and quantifying the kinetics of gelation. nih.govacs.org

Gelation Kinetics: The gel point is often identified as the time at which the storage modulus (G') surpasses the loss modulus (G''). nih.gov Small-amplitude oscillatory shear (SAOS) rheometry is used to continuously monitor G' and G'' during the crosslinking reaction. acs.orgillinois.edu The time to reach the G'/G'' crossover is the gel time. nih.gov The kinetics can be influenced by factors such as polymer concentration, pH, and temperature. nih.gov Thiol-maleimide reactions are known to be very rapid, with gelation times that can be on the order of minutes. nih.govnih.gov Slowing this reaction can lead to more uniform hydrogel networks. pnas.org

Crosslink Density: The mechanical properties of the final hydrogel are directly related to its crosslink density. After the gel is fully cured, the storage modulus (G') in the rubbery plateau region is proportional to the crosslink density of the network. This relationship allows for the estimation of the average molecular weight between crosslinks, providing a quantitative measure of the network structure. nih.gov A higher G' value generally indicates a more densely crosslinked and stiffer network. nih.gov

Table 3: Compound Names

Compound Name
This compound
Poly(ethylene glycol)
Thiol
Triethylamine
L-glutathione

Applications in Advanced Research Materials and Biotechnological Tools

Engineering of Poly(ethylene glycol) Hydrogels for Cell and Tissue Microenvironments

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as synthetic analogs of the extracellular matrix (ECM) for fundamental cell biology studies and regenerative medicine applications. The ability to tailor their physical and biochemical properties allows for the systematic investigation of how environmental cues influence cell behavior. Maleimide-functionalized PEG macromers are instrumental in the formation of these hydrogels through Michael-type addition reactions with thiol-containing crosslinkers. This chemistry offers significant advantages, including rapid reaction kinetics under physiological conditions and high specificity, which contribute to the creation of well-defined and reproducible cellular microenvironments. nih.gov

The mechanical properties and mesh size of PEG hydrogels are critical parameters that influence cell fate, including morphology, proliferation, and differentiation. For synthetic hydrogels, the mechanical characteristics are largely dictated by the crosslink density, which is often described by the mesh size—the distance between crosslink points. researchgate.net The use of maleimide-functionalized PEG allows for precise control over these properties.

The Young's modulus, a measure of stiffness, can be tuned over a wide range by varying the weight percentage of the PEG-maleimide macromer. researchgate.net Higher polymer concentrations lead to a more densely crosslinked network, resulting in a stiffer hydrogel. This principle allows researchers to create hydrogels that mimic the stiffness of various native tissues, from soft brain tissue to more rigid bone.

The mass swelling ratio, which is inversely related to the crosslink density, provides an indication of the hydrogel network structure. A higher mass swelling ratio signifies a more loosely cross-linked network and a larger mesh size. nih.gov This parameter can be controlled by adjusting the stoichiometry of the maleimide (B117702) and thiol groups during gelation. The ability to precisely control the hydrogel architecture is crucial for applications such as cell encapsulation, where the mesh size must be large enough to permit the diffusion of nutrients and waste products but small enough to physically entrap the cells.

Table 1: Influence of Polymer Weight Percentage on Hydrogel Properties

Polymer Weight % Young's Modulus (kPa) Mass Swelling Ratio
3% Lower Higher
7.5% Higher Lower

Note: This table illustrates the general trend of how polymer weight percentage affects the mechanical and structural properties of PEG-maleimide hydrogels. Actual values can vary based on the specific PEG macromer and crosslinker used.

The rapid gelation of thiol-maleimide reactions is advantageous for applications requiring in situ gelation, such as injectable hydrogels for cell delivery. nih.gov However, extremely fast reaction kinetics can lead to network heterogeneity, as the polymer network may form before the individual components can be uniformly mixed. nih.govresearchgate.netnih.gov This lack of homogeneity can result in batch-to-batch variability and inconsistent experimental outcomes. nih.govresearchgate.net

Several strategies have been developed to control the gelation time and improve network homogeneity. These include adjusting the pH of the precursor solution, as the reaction rate is pH-dependent. Lowering the pH can slow down the reaction. researchgate.net Additionally, the concentration of the buffer used can influence the kinetics. researchgate.net The choice of crosslinker also plays a significant role; for instance, using a crosslinker with electronegative properties can effectively slow gelation. nih.govresearchgate.net By carefully tuning these reaction conditions, researchers can achieve a balance between a sufficiently rapid gelation for practical applications and a slow enough process to ensure a homogenous and well-defined hydrogel network. nih.govresearchgate.net

Table 2: Factors Affecting Gelation Time in Thiol-Maleimide PEG Hydrogels

Factor Effect on Gelation Time Reference
Decreasing Polymer Weight % Slower nih.govresearchgate.net
Decreasing Buffer Concentration Slower researchgate.net
Decreasing pH Slower researchgate.net

A key advantage of PEG-maleimide hydrogels is the ease with which bioactive ligands can be incorporated into the hydrogel network. nih.govnih.gov The high specificity of the maleimide-thiol reaction allows for the stoichiometric and covalent attachment of peptides and proteins containing cysteine residues. nih.govnih.gov This "plug-and-play" approach enables the creation of hydrogels with precisely controlled densities of cell-adhesive ligands, such as the Arg-Gly-Asp (RGD) sequence, which is known to mediate cell adhesion through integrin binding. nih.govmdpi.com

The ability to independently control the biochemical and mechanical properties of the hydrogel is a powerful tool for dissecting the complex interplay between cells and their microenvironment. nih.gov For example, researchers can maintain a constant hydrogel stiffness while varying the concentration of RGD to study the effect of ligand density on cell spreading and signaling. Furthermore, the incorporation of enzyme-cleavable peptide sequences into the hydrogel crosslinks allows for the creation of dynamic microenvironments that can be remodeled by encapsulated cells, mimicking the dynamic nature of the native ECM. nih.govresearchgate.net

Surface Functionalization of Biomaterials and Substrates for Research Applications

The modification of surfaces to control biological interactions is a cornerstone of modern biomaterials science and diagnostics. Maleimido-PEG derivatives are instrumental in this field, providing a means to create surfaces with desired properties, such as resistance to non-specific protein adsorption and the ability to specifically capture target biomolecules.

Biofouling, the non-specific adsorption of proteins and other biomolecules onto a surface, is a significant challenge in many biomedical and biotechnological applications. Polyethylene (B3416737) glycol is considered the "gold standard" for creating non-fouling or "stealth" surfaces. nih.gov When grafted onto a surface, the hydrophilic and flexible PEG chains form a dense, hydrated layer that sterically hinders the approach and adsorption of proteins. nih.gov

Maleimido-PEG(4)-[PEG(4)-OMe]3 can be used to create such non-fouling surfaces on materials that have been pre-functionalized with thiol groups. The maleimide group reacts specifically with the surface-bound thiols, resulting in the covalent attachment of the PEG chains. This strategy is employed to passivate surfaces and prevent unwanted cellular and protein interactions, which is crucial for improving the signal-to-noise ratio in diagnostic assays and enhancing the biocompatibility of implantable materials. researchgate.net The effectiveness of PEGylation in reducing biofouling has been demonstrated on a variety of substrates, including titanium and polyethersulfone membranes. researchgate.netsemanticscholar.orgmdpi.com

The specific and oriented immobilization of biomolecules is critical for the development of sensitive and reliable biosensors and diagnostic assays. nih.govnih.gov The maleimide group of this compound provides a highly efficient method for the covalent and site-specific immobilization of thiol-containing biomolecules, such as proteins and peptides with engineered cysteine residues. nih.govresearchgate.netcursor-project.eu

This approach offers several advantages over random immobilization methods like physical adsorption. Covalent attachment ensures the stability of the immobilized biomolecule, while the site-specific nature of the maleimide-thiol reaction allows for a uniform orientation of the biomolecule, which can be crucial for maintaining its biological activity and ensuring the accessibility of its active site. nih.gov The PEG spacer arm serves to distance the immobilized biomolecule from the surface, further enhancing its accessibility and minimizing steric hindrance. nih.gov This strategy has been successfully employed in various biosensor platforms, including those based on surface plasmon resonance (SPR) and quartz crystal microbalance (QCM), for the sensitive and specific detection of target analytes. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Poly(ethylene glycol)

Nanomaterial Surface Modification for Diagnostic and Imaging Probes in Research

The compound this compound serves as a heterobifunctional linker, playing a critical role in the surface modification of nanomaterials for advanced research applications. Its structure, featuring a reactive maleimide group at one terminus and a stable methoxy-capped polyethylene glycol (PEG) chain at the other, allows for the covalent attachment to nanoparticle surfaces and subsequent bioconjugation. This modification is fundamental in developing sophisticated diagnostic and imaging probes by enhancing their utility and performance in biological systems.

Functionalization of Gold Nanoparticles, Carbon Nanotubes, and Other Nanomaterials

The functionalization of nanomaterials is a key step in preparing them for biomedical applications. The maleimide group provides a highly specific reaction site for molecules containing thiol (sulfhydryl) groups, such as cysteine residues in peptides and proteins, through a Michael addition reaction. This specificity is crucial for the controlled attachment of biomolecules to the nanoparticle surface.

Gold Nanoparticles (AuNPs): The surface of AuNPs can be readily modified using thiol-terminated PEG linkers. nih.gov While the specific compound has a maleimide terminus for conjugation, related PEG linkers with a thiol or disulfide group at one end are used to first coat the gold surface. nih.govwilhelm-lab.com Subsequently, a linker like this compound can be incorporated into this PEG layer to present reactive maleimide groups on the exterior. google.com This creates a stable, functionalized nanoparticle ready for conjugation with thiol-containing biomolecules, transforming the AuNPs into targeted probes for diagnostic assays or imaging. sigmaaldrich.comresearchgate.net The ease of surface design makes AuNPs ideal bio-probes. google.com

Carbon Nanotubes (CNTs): CNTs possess unique optical and physical properties that make them suitable for various imaging modalities, including fluorescence, photoacoustic, and Raman imaging. nih.govmdpi.com However, pristine CNTs are often poorly soluble in aqueous solutions. Functionalization with hydrophilic polymers like PEG is essential to improve their biocompatibility and dispersibility. mdpi.com The maleimide group on a PEG linker attached to the CNT surface acts as a versatile anchor point for conjugating antibodies, peptides, or other targeting ligands, thereby creating multifunctional nano-probes for biomedical imaging. nih.govharvard.edu

Other Nanomaterials: The utility of maleimide-PEG linkers extends to other nanomaterials used in research. For instance, polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), can be synthesized with PEG chains that terminate in a maleimide group (PLGA-PEG-Mal). nih.gov These functionalized nanoparticles have demonstrated enhanced mucoadhesive properties, which is valuable for targeted delivery studies. nih.gov The maleimide group's reactivity enables the attachment of various functional molecules, broadening the scope of these nanomaterials in biomedical research.

NanomaterialFunctionalization StrategyKey Research ApplicationReference
Gold Nanoparticles (AuNPs)Attachment of thiol- or disulfide-PEG linkers to the gold surface, followed by incorporation of Maleimido-PEG for bioconjugation.Development of targeted probes for diagnostics and imaging. google.comsigmaaldrich.com
Carbon Nanotubes (CNTs)Covalent or non-covalent attachment of Maleimido-PEG to the CNT surface to improve solubility and provide conjugation sites.Creation of multifunctional probes for various biomedical imaging modalities. nih.govmdpi.com
PLGA NanoparticlesSynthesis of PLGA-PEG-Maleimide block copolymers to form functionalized nanoparticles.Development of mucoadhesive carriers for targeted delivery studies. nih.gov

Enhancement of Material Stability and Dispersibility in Biological Media for Research Imaging and Studies

A major challenge in the use of nanomaterials for in vitro and in vivo research is their tendency to agglomerate in biological media, which are typically high in ionic strength. mdpi.com Nanoparticle aggregation can alter their physicochemical properties and lead to rapid clearance by the immune system. The PEG component of this compound is instrumental in overcoming this issue.

When nanoparticles are coated with PEG chains, a hydrophilic layer is formed on their surface. This layer provides steric hindrance, creating a physical barrier that prevents the nanoparticles from coming into close contact and aggregating. mdpi.com This "stealth" property is critical for maintaining the colloidal stability of the nanomaterials in complex biological fluids like blood serum or cell culture media. nih.govmdpi.com

Furthermore, the PEG layer minimizes the non-specific adsorption of proteins (opsonization) onto the nanoparticle surface. mdpi.com Opsonization is a process where proteins from the biological fluid coat the nanoparticle, marking it for recognition and clearance by macrophages of the mononuclear phagocyte system. By reducing opsonization, PEGylation enhances the circulation time of nanoparticles in vivo, which is essential for imaging and diagnostic studies that require the probe to reach a specific target tissue. The density of the PEG layer is a critical factor; a more compact layer formed at higher PEG density leads to fewer adsorbed proteins. nih.govmdpi.com

PEG Molecular Weight (on 15 nm AuNPs)Molecules per NanoparticleMolecules per nm²Effect on StabilityReference
2,000 Da6953.93Higher PEG density forms a compact layer, reducing protein adsorption and increasing stability in biological media. nih.gov
51,400 Da500.32

Development of Advanced Polymer Composites and Self-Healing Materials

The unique reactivity of the maleimide group makes this compound a valuable component in the field of polymer science, particularly for creating dynamic and responsive materials.

Utilization of Reversible Maleimide Chemistry in Dynamic Networks

The maleimide group can participate in reversible covalent reactions, most notably the Diels-Alder (DA) cycloaddition with a furan (B31954) group. researchgate.net This reaction is thermally reversible; the forward reaction (adduct formation) typically occurs at moderate temperatures, while the reverse reaction (retro-DA) is triggered by heating. researchgate.netmdpi.com

By incorporating furan- and maleimide-functionalized components into a polymer network, materials with self-healing properties can be created. researchgate.netrsc.org When damage, such as a crack, occurs in the material, applying heat shifts the DA equilibrium towards the initial furan and maleimide reactants. This allows the polymer chains to flow and rebond as the material cools, healing the damage and restoring mechanical properties. mdpi.comacs.org The flexible PEG spacer in a molecule like this compound can be used to control the network's flexibility and thermomechanical properties. researchgate.net Research has shown that self-healing efficiencies of over 85% can be achieved in such systems. acs.org

Another reversible reaction involving maleimides is the thiol-Michael addition. Under certain conditions, this bond can also be dynamic, allowing for network rearrangement and self-healing upon thermal stimulus. rsc.org This dynamic covalent chemistry enables the creation of robust materials that can adapt and repair themselves.

Exploration in Stimuli-Responsive Materials for Fundamental Polymer Science

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to external triggers like temperature, pH, or redox potential. researchgate.net Maleimido-PEG linkers are important building blocks for these advanced materials.

The maleimide group serves as a reliable conjugation point for creating complex polymer architectures, such as hydrogels. nih.gov For example, multi-arm PEG-maleimide molecules can be crosslinked with thiol-containing peptides to form hydrogels. nanocs.netjenkemusa.com If the peptide crosslinker contains a sequence that is cleavable by a specific enzyme, the hydrogel will degrade in the presence of that enzyme, making it a stimuli-responsive system.

Similarly, PEG-based polymers can be designed to be responsive to temperature or pH. mdpi.comnih.gov Poly(N-isopropylacrylamide), for instance, is a well-known thermoresponsive polymer. mdpi.com By incorporating Maleimido-PEG linkers into such polymer systems, researchers can create materials that combine the environmental sensitivity of the responsive polymer with the biocompatibility and functionalizability of the PEG-maleimide component. These materials are explored in fundamental polymer science for applications ranging from controlled release systems to advanced sensors. researchgate.net

Computational and Theoretical Perspectives on Maleimido Branched Poly Ethylene Glycol Systems

Molecular Dynamics Simulations of Polymer Conformation and Flexibility

Recent advances in computational power and simulation methodologies have enabled the study of large, complex PEG structures, moving from short linear chains to branched architectures. nih.gov These simulations typically employ force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) or coarse-grained models like Martini to describe the interactions between atoms. researchgate.netacs.org Coarse-grained simulations, in particular, allow for the investigation of larger systems over longer timescales, which is crucial for capturing the conformational dynamics of polymers. researchgate.net

PropertyLinear PEG (Equivalent MW)Branched PEG (e.g., 4-Arm)Maleimido-PEG(4)-[PEG(4)-OMe]3 (Predicted)
Conformation Extended Random CoilGlobular, CompactAsymmetric Globular
Radius of Gyration (Rg) LargerSmallerSmaller (than linear)
Flexibility HighHigh (chain), Constrained (core)High (chain), Constrained (core)
Solvent Accessible Surface Area HigherLowerLower (than linear)

This table presents a comparative overview of conformational properties predicted by molecular dynamics simulations for different PEG architectures of similar molecular weight.

Kinetic Modeling of Maleimide (B117702) Reaction Pathways and Side Reactions

The maleimide group is a key functional moiety in this compound, enabling its covalent conjugation to thiol-containing molecules through a Michael-type addition reaction. nih.govcreativepegworks.com Computational kinetic modeling, often employing density functional theory (DFT), provides a deep understanding of the mechanisms, energetics, and kinetics of this reaction and its potential side reactions. researchgate.netrsc.org

Side Reaction: Maleimide Hydrolysis A significant side reaction that can compete with the desired thiol conjugation is the hydrolysis of the maleimide ring, which leads to a ring-opened, unreactive maleamic acid species. nih.govresearchgate.net This reaction is particularly relevant in aqueous buffers, especially under alkaline conditions. nih.govresearchgate.net Kinetic studies have investigated the hydrolysis of maleimide over a wide pH range. nih.govresearchgate.net The rate of hydrolysis is influenced by the hydroxide (B78521) ion concentration, with both the ionized and un-ionized forms of the maleimide ring being susceptible to nucleophilic attack by water or hydroxide ions. nih.gov Computational models can predict the rate constants for hydrolysis under various pH and buffer conditions, which is critical for optimizing conjugation strategies and ensuring the stability of the maleimide-functionalized polymer. researchgate.net Other potential, though less common, side reactions include retro-Michael reactions, where the thiol-maleimide adduct can revert to its starting materials, particularly in the presence of other thiols. acs.orgspringernature.com

ReactionConditionRate Determining Step (Predicted)Influencing FactorsKinetic Model Finding
Thiol-Maleimide Addition pH 7.4, Aqueous BufferNucleophilic attack of thiolate on the maleimide double bondThiol pKa, pH, Buffer Concentration, Catalyst nih.govresearchgate.netReaction follows pseudo-first-order kinetics; rate is tunable by pH. nih.gov
Maleimide Hydrolysis pH > 7.5, Aqueous BufferNucleophilic attack by OH- or H2O on a carbonyl carbonpH, Buffer composition, Temperature nih.govresearchgate.netprolynxinc.comRate increases significantly with pH; can be a competing reaction. nih.govprolynxinc.com
Retro-Michael Reaction Presence of excess reducing agent (e.g., Glutathione)Reversion of the thioether adductThiol concentration, Adduct stability acs.orgKinetics can be modulated by the reactivity of the initial Michael donor. acs.org

This interactive table summarizes key findings from kinetic modeling studies on maleimide reaction pathways.

Structure-Property Relationships in Branched Poly(ethylene glycol) Architectures

The branched architecture of this compound is a deliberate design choice that imparts specific physicochemical properties distinct from those of linear PEG. nih.gov The relationship between the polymer's structure—including its degree of branching, arm length, and terminal functional groups—and its macroscopic properties is a central theme in polymer science and can be effectively explored through computational studies.

Branched PEGs, such as multi-arm or forked structures, possess a higher local density of PEG chains compared to their linear counterparts. nih.gov This dense structure leads to several advantageous properties. Firstly, it enhances the "stealth" properties of nanoparticles or molecules to which it is attached. The dense brush-like layer can more effectively shield the core from interactions with proteins and opsonins in the bloodstream, a phenomenon investigated through coarse-grained MD simulations. nih.govrsc.org Secondly, branched PEGs generally exhibit a smaller hydrodynamic volume than linear PEGs of the same molecular weight, which can affect their pharmacokinetic profiles. researchgate.net

The specific structure of this compound, with a central branching point, provides multiple chain ends in a compact volume. This architecture allows for a high degree of control over the polymer's properties. For example, while one arm is functionalized for conjugation (maleimide), the others (methoxy-terminated) contribute to solubility and biocompatibility. This heterobifunctional nature within a branched structure is a key advantage. Studies comparing hydrogels made from 4-arm PEG-maleimide with those from linear PEGs have shown that the branched precursors can form networks with improved cross-linking efficiency and different mechanical properties. berkeley.edunih.gov Computational models can help predict how variations in arm number and length would affect properties like drug loading capacity, shielding efficiency, and interaction with biological membranes. nih.gov

PropertyLinear PEG4-Arm PEGThis compoundStructural Rationale
Hydrodynamic Radius LargerSmallerSmaller (than linear)Branched structure leads to a more compact, globular shape. researchgate.net
Shielding Efficiency GoodExcellentExcellentHigher local PEG density provides superior steric hindrance. nih.govnih.gov
Biocompatibility HighHighHighPEG chains are hydrophilic and non-charged. nih.gov
Functionalization Potential Two terminal sitesMultiple terminal sitesAsymmetric functionalityBranched core allows for multiple, distinct end-groups.
Cross-linking Efficiency LowerHigherHigher (as a cross-linker)Multiple reactive sites per molecule enhance network formation. nih.gov

This interactive table outlines the structure-property relationships for different PEG architectures.

Q & A

Q. How should researchers statistically analyze dose-response data from this compound-conjugated drug candidates?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Account for batch variability via mixed-effects modeling. Software like GraphPad Prism or R (with drc package) is recommended. Report 95% confidence intervals and p-values for significance testing .

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